N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFAPHAKJOXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 2,6-Dimethylphenoxyacetamide Scaffold: A Privileged Motif in Modern Therapeutics
The 2,6-dimethylphenoxyacetamide core is a cornerstone in medicinal chemistry, serving as the foundational structure for a range of clinically significant drugs. Its inherent properties, largely dictated by the unique electronic and steric environment of the 2,6-dimethylphenyl group, have been expertly harnessed to modulate key physiological targets, leading to profound therapeutic effects. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, exploring the synthesis, multifaceted biological activities, and intricate structure-activity relationships of 2,6-dimethylphenoxyacetamide derivatives.
Synthetic Strategies: Forging the Core and its Analogs
The synthesis of 2,6-dimethylphenoxyacetamide derivatives typically follows a convergent approach, centering on the preparation of key intermediates. The initial step often involves the synthesis of 2,6-dimethylphenoxyacetic acid, which is then activated and coupled with a desired amine.
A common route to 2,6-dimethylphenoxyacetic acid involves the reaction of 2,6-dimethylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.[1] The resulting acid can then be converted to a more reactive species, like an acid chloride, to facilitate amide bond formation.
Alternatively, a widely employed intermediate is 2-chloro-N-(2,6-dimethylphenyl)acetamide. This precursor is readily synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride.[2] Subsequent nucleophilic substitution of the chlorine atom with various amines or other nucleophiles provides a versatile method for generating a diverse library of derivatives.[3]
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol outlines a representative laboratory-scale synthesis of a key intermediate.
Materials:
-
2,6-Dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer, dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add a solution of sodium acetate in water to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled mixture while stirring.
-
After the addition is complete, continue stirring in the ice bath for a designated period.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-chloro-N-(2,6-dimethylphenyl)acetamide.[2]
A Spectrum of Biological Activities and Therapeutic Applications
The 2,6-dimethylphenoxyacetamide scaffold is a versatile pharmacophore, giving rise to compounds with a range of therapeutic applications, most notably as anticonvulsants, antiarrhythmics, and local anesthetics.
Anticonvulsant Activity
A significant number of 2,6-dimethylphenoxyacetamide derivatives have demonstrated potent anticonvulsant properties. These compounds are particularly effective in animal models of generalized tonic-clonic seizures, such as the maximal electroshock (MES) seizure test.[4] One notable example is N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide), which, in rats, was found to be twice as potent as the established antiepileptic drug phenytoin in the MES test.[4]
| Compound | Animal Model | Route of Administration | ED50 (µmol/kg) | Reference |
| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Rat | Oral | 54.2 | [4] |
| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | Mouse | Intraperitoneal | 160.9 | [4] |
Antiarrhythmic Activity
The antiarrhythmic properties of 2,6-dimethylphenoxyacetamide derivatives are well-established, with several compounds having reached clinical use. These agents are primarily classified as Class IB antiarrhythmics according to the Vaughan Williams classification.[5] Prominent examples include Tocainide and Mexiletine, which are utilized in the management of ventricular arrhythmias.[5][6] Their primary electrophysiological effect is the shortening of the action potential duration.[5]
Local Anesthetic Activity
Lidocaine, a quintessential local anesthetic, is arguably the most well-known derivative of 2,6-dimethylphenoxyacetamide. It is widely used for infiltration, peripheral nerve blockade, and extradural anesthesia.[7] The potency and duration of action of local anesthetics are closely linked to their physicochemical properties, such as lipid solubility and pKa.[7] Generally, higher lipid solubility correlates with increased potency and a longer duration of action.[8]
| Local Anesthetic | Potency | Duration of Action | Onset of Action | Reference |
| Procaine | Low | Short | Slow | [7] |
| Lidocaine | Moderate | Moderate | Rapid | [7] |
| Bupivacaine | High | Long | Moderate | [7] |
| Tetracaine | High | Long | Slow | [7] |
Unraveling the Mechanism of Action: A Focus on Ion Channels
The diverse pharmacological effects of 2,6-dimethylphenoxyacetamide derivatives predominantly stem from a shared molecular mechanism: the blockade of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
By binding to a specific site on the intracellular side of the sodium channel, these drugs inhibit the influx of sodium ions, thereby dampening neuronal excitability and cardiac conduction.[9] This blockade is state-dependent, meaning the drugs have a higher affinity for sodium channels in the open or inactivated states, which are more prevalent during high-frequency firing, such as that occurring during a seizure or a tachyarrhythmia.[9]
In addition to sodium channel blockade, some anticonvulsant derivatives of this class may exert their effects through the modulation of the GABAergic system. Evidence suggests that certain compounds can enhance the effects of the inhibitory neurotransmitter GABA.[10]
Mechanism of action of 2,6-dimethylphenoxyacetamide derivatives.
Structure-Activity Relationships: Tailoring a Molecule for a Target
The biological activity of 2,6-dimethylphenoxyacetamide derivatives can be finely tuned by modifying their chemical structure. Key areas for modification include the aromatic ring, the acetamide linker, and the terminal amine group.
-
Aromatic Ring Substitution: The 2,6-dimethyl substitution on the phenyl ring is crucial for the activity of many derivatives, particularly local anesthetics like lidocaine. These methyl groups are thought to properly orient the molecule within the sodium channel binding site and protect the amide bond from hydrolysis.
-
Amide Linker: The nature of the linker between the phenoxy group and the terminal amine influences the compound's flexibility and physicochemical properties, which in turn affect its potency and duration of action.
-
Terminal Amine Group: For local anesthetics and antiarrhythmics, the basicity (pKa) and lipophilicity of the terminal amine are critical determinants of activity. The pKa influences the onset of action, while lipophilicity is correlated with potency and duration.[7][11]
Key structural features influencing the activity of 2,6-dimethylphenoxyacetamide derivatives.
Experimental Methodologies for Evaluation
The pharmacological characterization of 2,6-dimethylphenoxyacetamide derivatives relies on a combination of in vivo and in vitro assays.
In Vivo: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds with efficacy against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Acclimate rodents (mice or rats) to the laboratory environment.
-
Drug Administration: Administer the test compound via a specified route (e.g., intraperitoneal or oral).
-
Electrode Placement: Apply corneal or auricular electrodes to the animal.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive result.[4]
In Vitro: Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells, providing detailed insights into the mechanism of sodium channel blockade.
Protocol:
-
Cell Culture: Use a cell line expressing the voltage-gated sodium channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Data Acquisition: Apply a series of voltage steps (voltage-clamp protocol) to elicit sodium currents and record the effects of the test compound on these currents.
Conclusion
The 2,6-dimethylphenoxyacetamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of therapeutic agents. Its derivatives have made a significant impact in the fields of neurology and cardiology, primarily through their potent modulation of voltage-gated sodium channels. A thorough understanding of the synthesis, biological activities, mechanism of action, and structure-activity relationships of these compounds is essential for the rational design of new and improved therapeutics. Future research in this area may focus on developing derivatives with enhanced target selectivity and improved pharmacokinetic profiles to further expand the therapeutic potential of this privileged chemical scaffold.
References
-
Action of tocainide and mexiletine on the excitation threshold of myelinated nerves. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Class IB antiarrhythmic drugs: tocainide, mexiletine, and moricizine. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (2024). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
local anaesthetic lidocaine: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 22, 2026, from [Link]
-
(PDF) Pharmacology of Local Anesthetic Agents. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Periodic Classification of Local Anaesthetics (Procaine Analogues). (2006). MDPI. Retrieved February 22, 2026, from [Link]
-
Properties, Absorption, and Disposition of Local Anesthetic Agents. (2016). Anesthesia Key. Retrieved February 22, 2026, from [Link]
-
Local Anesthetics. (2024). Pocket Dentistry. Retrieved February 22, 2026, from [Link]
-
What is the mechanism of Tocainide Hydrochloride? (2024). Patsnap Synapse. Retrieved February 22, 2026, from [Link]
-
Mexiletine. (2023). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
SAR of Class 1b Antiarrhythmics | Lidocaine | Mexiletine | Phenytoin | Tocainide. (2020). YouTube. Retrieved February 22, 2026, from [Link]
-
Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. (n.d.). OpenAIRE. Retrieved February 22, 2026, from [Link]
-
Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class IB antiarrhythmic drugs: tocainide, mexiletine, and moricizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Periodic Classification of Local Anaesthetics (Procaine Analogues) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 10. 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local Anesthetics | Pocket Dentistry [pocketdentistry.com]
An In-depth Technical Guide to N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide for Researchers and Drug Development Professionals
Introduction and Core Structural Components
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a unique molecule that combines two key pharmacophores: the N-(3-Aminophenyl)acetamide core and a 2-(2,6-dimethylphenoxy) substituent. The N-(3-Aminophenyl)acetamide scaffold, also known as 3'-aminoacetanilide, is a known intermediate in the synthesis of various dyes and has been explored in medicinal chemistry.[1][2] The phenoxyacetamide moiety is a versatile scaffold found in a range of biologically active compounds with potential applications in oncology, inflammation, and infectious diseases.[3][4] The 2,6-dimethyl substitution on the phenoxy ring can influence the compound's conformational flexibility and interaction with biological targets.
This guide will provide a scientifically grounded framework for the synthesis, characterization, and potential utilization of this compound in a research and development setting.
Proposed Synthesis Workflow
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can be logically approached through a two-step process, beginning with the preparation of a key intermediate, 2-(2,6-dimethylphenoxy)acetic acid, followed by its coupling with N-(3-aminophenyl)acetamide. This method is a common strategy for the preparation of N-phenyl-2-phenoxyacetamide derivatives.
Experimental Protocol: Synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Part A: Synthesis of 2-(2,6-dimethylphenoxy)acetic acid
-
Reaction Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq).
-
Alkylation: Add ethyl bromoacetate (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,6-dimethylphenoxy)acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (as monitored by TLC).
-
Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-(2,6-dimethylphenoxy)acetic acid. Filter the solid, wash with cold water, and dry to yield the desired carboxylic acid intermediate.
Part B: Amide Coupling to Yield N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
-
Activation of Carboxylic Acid: Dissolve 2-(2,6-dimethylphenoxy)acetic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add a solution of N-(3-aminophenyl)acetamide (CAS: 102-28-3) (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide.
Caption: Proposed two-part synthesis of the target compound.
Physicochemical and Structural Properties
While experimental data for the target compound is not available, its properties can be predicted. For reference, the known properties of the core structure, N-(3-Aminophenyl)acetamide, are provided.
| Property | Predicted for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide | Experimental for N-(3-Aminophenyl)acetamide |
| CAS Number | Not Available | 102-28-3[5] |
| Molecular Formula | C₁₇H₂₀N₂O₂ | C₈H₁₀N₂O[5] |
| Molecular Weight | 284.35 g/mol | 150.18 g/mol [5] |
| Appearance | Likely a solid | Light brown crystalline powder or gray solid.[6][7] |
| Melting Point | Predicted to be higher than the starting materials | 86-88 °C[6] |
| Solubility | Predicted to have low aqueous solubility, soluble in organic solvents | Soluble in water (1-5 g/100 mL at 24 °C).[1] |
| pKa | Predicted to have a basic pKa due to the free aniline | Not readily available |
| LogP | Predicted to be in the range of 2.5 - 3.5 | ~0.9 |
Potential Applications in Drug Discovery and Development
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The incorporation of the N-(3-aminophenyl) group provides a handle for further chemical modification or for specific interactions with biological targets.
-
Anticancer Activity: Numerous phenoxyacetamide derivatives have been investigated as potential anticancer agents.[4] The N-(3-aminophenyl) moiety is also present in some kinase inhibitors. Therefore, the target compound could be a valuable candidate for screening in various cancer cell lines.
-
Anti-inflammatory and Analgesic Properties: Certain N-phenyl-2-phenoxyacetamide analogs have demonstrated anti-inflammatory and analgesic effects.[3]
-
Antimicrobial and Antiviral Potential: The phenoxyacetamide class of compounds has shown promise as antimicrobial and antiviral agents.[8]
-
Intermediate for Further Synthesis: The free amino group on the phenyl ring serves as a versatile chemical handle for the synthesis of more complex molecules, such as libraries of compounds for high-throughput screening.
Analytical Characterization Workflow
To confirm the successful synthesis and purity of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, a standard battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of all expected proton signals, including the aromatic protons from both rings, the methylene protons of the acetamide linker, the methyl protons on the phenoxy group, and the amine and amide N-H protons.
-
¹³C NMR: Would be used to verify the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be crucial for determining the purity of the final compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
Sources
- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-(3-Aminophenyl)acetamide [oakwoodchemical.com]
- 6. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Application Note: AN-SYN-2026-04 High-Purity Synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Abstract
This application note details a robust, scalable synthesis protocol for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide , a structural hybrid of Class I anti-arrhythmic pharmacophores (resembling Mexiletine and Lidocaine analogs). The protocol prioritizes regiochemical fidelity by utilizing a Nitro-Reduction strategy , avoiding the formation of bis-amide impurities common in direct diamine couplings. This guide is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies targeting sodium channel blockade (
Retrosynthetic Analysis & Strategy
To ensure the highest purity and yield, we reject the direct reaction of 1,3-phenylenediamine (which leads to statistical mixtures of mono- and di-acylated products). Instead, we employ a convergent three-step sequence:
-
Williamson Ether Synthesis: Construction of the sterically hindered phenoxyacetic acid core.
-
Amide Coupling: Formation of the stable nitro-intermediate.
-
Chemoselective Reduction: Conversion of the nitro group to the target aniline.
Figure 1: Retrosynthetic disconnection prioritizing the nitro-precursor to prevent polymerization.
Experimental Protocols
Step 1: Synthesis of 2-(2,6-Dimethylphenoxy)acetic Acid
Rationale: The 2,6-dimethyl substitution provides steric protection, reducing metabolic cleavage of the ether link. However, this steric bulk requires forcing conditions for the initial alkylation.
Reagents:
-
2,6-Dimethylphenol (2,6-Xylenol): 12.2 g (100 mmol)
-
Chloroacetic acid: 14.2 g (150 mmol)
-
Sodium Hydroxide (NaOH): 16.0 g (400 mmol)
-
Water: 100 mL
-
HCl (conc.): For acidification
Procedure:
-
Solubilization: In a 500 mL round-bottom flask, dissolve 2,6-dimethylphenol in 50 mL of 4M NaOH solution. The solution will turn slightly pink/brown due to phenoxide formation.
-
Addition: Add a solution of chloroacetic acid (dissolved in 20 mL water neutralized with sodium carbonate) dropwise to the phenoxide mixture.
-
Critical Control Point: Ensure the reaction pH remains >11. If pH drops, the phenoxide protonates and reactivity ceases.
-
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The steric hindrance of the methyl groups slows the
attack; vigorous reflux is mandatory. -
Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1. The product will precipitate as a white solid.
-
Purification: Filter the crude solid. Recrystallize from ethanol/water (1:1).
-
Yield Expectation: 70–80%[1]
-
Appearance: White crystalline needles.
-
Melting Point: 138–140°C [Ref 1].
-
Step 2: Amide Coupling (The Nitro Intermediate)
Rationale: We use 3-nitroaniline instead of phenylenediamine. The nitro group acts as a "masked" amine, preventing side reactions during the coupling.
Reagents:
-
2-(2,6-Dimethylphenoxy)acetic acid (from Step 1): 9.0 g (50 mmol)
-
Thionyl Chloride (
): 10 mL (Excess) -
3-Nitroaniline: 6.9 g (50 mmol)
-
Triethylamine (TEA): 7.0 mL
-
Dichloromethane (DCM): 100 mL
Procedure:
-
Activation: Suspend the acid in 20 mL dry DCM. Add thionyl chloride and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
) ceases and the solution becomes clear. -
Evaporation: Remove excess
under reduced pressure to isolate the acid chloride (yellow oil/solid). Do not expose to humid air. -
Coupling: Dissolve 3-nitroaniline and TEA in 50 mL dry DCM. Cool to 0°C.
-
Addition: Dissolve the acid chloride in 20 mL DCM and add dropwise to the aniline solution.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), then Sat.
, then Brine. Dry over .[2] -
Isolation: Evaporate solvent. The resulting solid is usually pure enough for the next step.
-
Yield Expectation: 85–90%
-
Step 3: Nitro Reduction to Target Amine
Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation (
Reagents:
-
Nitro Intermediate (from Step 2): 3.0 g (~10 mmol)
-
Iron Powder (Fe): 2.8 g (50 mmol)
-
Ammonium Chloride (
): 2.7 g (50 mmol) -
Ethanol/Water (4:1): 50 mL
Procedure:
-
Setup: Combine the nitro intermediate, iron powder, and ammonium chloride in the Ethanol/Water solvent.
-
Reaction: Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The grey iron powder will turn into a rust-colored sludge (
). -
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the ethanol.
-
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3 x 30 mL).
-
Final Purification: The amine can be converted to its Hydrochloride salt for long-term stability by adding 1M HCl in ether, or recrystallized from toluene.
Quantitative Data Summary
| Parameter | Step 1 (Ether Synthesis) | Step 2 (Amide Coupling) | Step 3 (Reduction) |
| Limiting Reagent | 2,6-Dimethylphenol | Phenoxyacetic Acid | Nitro-Intermediate |
| Key Reagent | Chloroacetic Acid | Thionyl Chloride | Iron / |
| Temperature | 100°C (Reflux) | 0°C | 80°C (Reflux) |
| Time | 4–6 Hours | 4 Hours | 2–3 Hours |
| Typical Yield | 75% | 88% | 80% |
| Appearance | White Needles | Yellow Solid | Off-white/Grey Solid |
Analytical Validation (QC)
To certify the synthesis, the final product must meet these spectral criteria:
-
1H NMR (400 MHz, DMSO-d6):
-
2.25 (s, 6H,
on xylyl ring). -
4.45 (s, 2H,
). -
4.90 (br s, 2H,
- exchangeable). - 6.30 – 7.10 (m, 7H, Aromatic protons).
-
9.80 (s, 1H, Amide
).
-
2.25 (s, 6H,
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Observed
.
-
Process Workflow Diagram
Figure 2: Operational workflow for the 3-step synthesis.
Safety & Handling
-
Chloroacetic Acid: Highly corrosive and toxic by skin absorption. Use double gloves and face shield.
-
Thionyl Chloride: Releases HCl and SO2 gases. Must be used in a high-performance fume hood.
-
3-Nitroaniline: Toxic if inhaled or swallowed.
-
Waste Disposal: Iron waste from Step 3 contains heavy metals and must be disposed of as solid hazardous waste.
References
-
Amide Coupling Protocols (General Phenoxyacetamide Synthesis): MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives. Retrieved from [Link]
-
Nitro Reduction Methodologies: Royal Society of Chemistry. (2018). Regioselective nitration of Anilines and Reduction Protocols. Retrieved from [Link]
-
Structural Characterization (Analogous Compounds): National Institutes of Health (NIH). (2012). Synthesis and structural characterization of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved from [Link]
Sources
Application Note & Protocol: Determining the Solvent Solubility of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of DMSO Solubility in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and formulability.[1] Dimethyl sulfoxide (DMSO) has established itself as a universal solvent in the initial phases of pharmaceutical research, prized for its remarkable ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] This characteristic allows for the creation of high-concentration stock solutions, which are indispensable for high-throughput screening (HTS) and various in vitro and in vivo assays.[2][4]
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a novel small molecule with therapeutic potential. A thorough understanding of its solubility in DMSO is a foundational step in its developmental journey. This application note provides a comprehensive guide, including detailed protocols, for accurately determining the solubility of this compound in DMSO. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Physicochemical Properties: A Tale of Two Molecules
A molecule's solubility is governed by the interplay of its own physical and chemical properties with those of the solvent.
2.1 N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
For illustrative purposes, we can consider the closely related fragment, N-(3-Aminophenyl)acetamide .
| Property | Value | Source |
| Molecular Formula | C8H10N2O | [5] |
| Molecular Weight | 150.18 g/mol | [5] |
| Melting Point | 86-88 °C | [5][6] |
| Appearance | White to gray solid | [5][7] |
| Known Solubility in DMSO | 30.04 mg/mL (200.03 mM) | [7] |
The addition of the 2,6-dimethylphenoxy group to this core structure will increase the molecular weight and lipophilicity, which may influence its solubility in DMSO. Therefore, experimental determination is crucial.
2.2 Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar, aprotic solvent with a unique set of properties that make it an excellent choice for drug discovery applications.[2][4]
| Property | Value | Source |
| Molecular Formula | (CH3)2SO | [2] |
| Molar Mass | 78.13 g/mol | [2] |
| Boiling Point | 189 °C | [2] |
| Melting Point | 19 °C | [2] |
| Key Features | Miscible with water and a wide range of organic solvents.[2] Dissolves both polar and nonpolar compounds.[2][3] |
Its high boiling point ensures the stability of stock solution concentrations by minimizing evaporation at room temperature.[2][4]
Experimental Protocols for Solubility Determination
Two primary methods are employed to assess a compound's solubility: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[1][8]
3.1 Kinetic Solubility Determination
This method measures the solubility of a compound that is rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer.[8][9] It is a high-throughput method that mimics the conditions of many in vitro assays.
3.1.1 Step-by-Step Protocol for Kinetic Solubility
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution using a vortex mixer.[10]
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (typically 1-2 hours) with gentle shaking.[1]
-
-
Detection of Precipitation:
-
Precipitation can be detected using several methods:
-
Nephelometry: A laser is passed through each well, and the scattered light from undissolved particles is measured. The concentration at which light scattering significantly increases is the kinetic solubility.[11]
-
UV-Vis Spectrophotometry: After incubation, the solutions are filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the filtrate or supernatant is then determined by measuring its UV absorbance and comparing it to a standard curve.[8][9]
-
LC-MS/MS: For higher sensitivity and specificity, the concentration in the filtrate can be quantified using Liquid Chromatography-Mass Spectrometry.[12]
-
-
3.2 Thermodynamic Solubility Determination
This "shake-flask" method measures the concentration of a compound in a saturated solution that has reached equilibrium.[8][12] It is considered the gold standard for solubility measurement.
3.2.1 Step-by-Step Protocol for Thermodynamic Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of solid N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide to a known volume of DMSO in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.[10]
-
-
Filtration:
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[10]
-
-
Quantification:
-
Accurately dilute the clear filtrate with DMSO.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, with a standard curve prepared from a known concentration stock solution.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining thermodynamic solubility.
Caption: Thermodynamic Solubility Workflow.
Data Interpretation and Best Practices
-
Self-Validation: For thermodynamic solubility, it is advisable to take samples at multiple time points (e.g., 24 and 48 hours) to ensure that equilibrium has been reached. The solubility values should be consistent between these time points.
-
Purity of Compound: The purity of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide can significantly impact solubility results. Ensure the compound is well-characterized and of high purity.
-
Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.
-
DMSO Quality: Use high-purity, anhydrous DMSO, as water content can affect the solvent properties.
-
Documentation: Meticulously document all experimental parameters, including compound lot number, solvent grade, temperature, incubation times, and analytical methods.
Conclusion
Determining the solubility of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide in DMSO is a non-negotiable step in its preclinical development. The protocols provided in this application note offer a robust framework for obtaining accurate and reliable kinetic and thermodynamic solubility data. This information will be instrumental in guiding subsequent screening, formulation, and development activities, ultimately contributing to a more efficient and informed drug discovery process.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
- BioDuro. (n.d.). ADME Solubility Assay.
- ChemDiv. (n.d.). Applications of DMSO.
- Pharmaffiliates. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]
- BOC Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
-
Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Benchchem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.
- International Journal of Pharmaceutical Sciences and Research. (n.d.).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
Wikipedia. (2023). 3-Aminoacetanilide. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 4. Applications of DMSO [chemdiv.com]
- 5. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 6. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 7. N1-(3-Aminophenyl)acetamide_TargetMol [targetmol.com]
- 8. enamine.net [enamine.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Strategic Derivatization of the 3-Amino Moiety in Phenoxyacetamide Scaffolds: A Practical Guide
Executive Summary
The phenoxyacetamide scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting significant biological activity in antitubercular, anticancer, and herbicidal applications. The presence of a 3-amino group (meta-amino relative to the ether linkage) provides a critical vector for Structure-Activity Relationship (SAR) expansion.[1]
However, the derivatization of this aniline moiety requires careful modulation.[2] Unlike aliphatic amines, the 3-amino group possesses reduced nucleophilicity due to the lack of resonance activation from the ether oxygen (which directs ortho/para) and potential inductive withdrawal.[1] This guide details optimized protocols for Acylation , Reductive Alkylation , and Urea Formation , specifically tailored to overcome the electronic and solubility challenges inherent to this scaffold.
Chemo-Structural Analysis & Strategy
Before initiating synthesis, one must understand the electronic environment of the substrate.
-
The Scaffold: 2-(3-aminophenoxy)acetamide.[1]
-
Electronic State: The ether oxygen is a strong Resonance Donor (+R) but directs electron density to positions 2, 4, and 6. The amino group at position 3 is meta to this donor. Consequently, it does not benefit from resonance activation. It behaves as a standard aniline, potentially slightly deactivated by the inductive effect (-I) of the phenoxy oxygen.[1]
-
Solubility: The primary acetamide side chain often induces high crystallinity and poor solubility in non-polar solvents (DCM, Toluene).[1] Protocols below utilize polar aprotic solvents (DMF, DMAc) or biphasic systems to ensure homogeneity.
Decision Matrix: Reaction Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate derivatization pathway based on medicinal chemistry objectives.
Protocol A: High-Throughput Acylation (Amide Formation)
This protocol is optimized for parallel synthesis (library generation).[1] It utilizes an acid chloride approach for speed, but includes a scavenger step to ensure purity without column chromatography.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 3-Aminophenoxyacetamide derivative (1.0 equiv)
-
Electrophile: Acid Chloride (R-COCl) (1.2 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Solvent: Anhydrous DMF (preferred over DCM due to scaffold solubility)[1]
-
Scavenger: Polymer-supported Trisamine (optional for rapid workup)[1]
Step-by-Step Methodology
-
Dissolution: In a reaction vial, dissolve the 3-aminophenoxyacetamide (0.5 mmol) in anhydrous DMF (2.0 mL). Ensure the solution is clear; mild heating (40°C) may be required for substituted acetamides.[1]
-
Base Addition: Add DIPEA (0.75 mmol, 130 µL) and stir at room temperature for 5 minutes.
-
Acylation: Add the Acid Chloride (0.6 mmol) dropwise.
-
Critical Note: If the acid chloride is solid, dissolve it in minimal DMF before addition to prevent local concentration spikes.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[3]
-
Checkpoint: If conversion is <50% after 2 hours, add catalytic DMAP (10 mol%) and heat to 60°C.[1]
-
-
Workup (High Throughput):
-
Add Polymer-supported Trisamine (3 equiv relative to excess acid chloride) and stir for 1 hour to quench unreacted electrophile.
-
Filter the resin.
-
Precipitate the product by adding the DMF filtrate dropwise into ice-cold water (10 mL).[1]
-
Filter the solid precipitate and wash with
to remove residual DMF.
-
Protocol B: Reductive Alkylation (Secondary Amine Synthesis)[1]
Standard reductive amination (using
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: 3-Aminophenoxyacetamide (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)[1]
-
Reductant: Sodium Cyanoborohydride (
) or [1] -
Additive: Acetic Acid (AcOH) or TMSCl (Trimethylsilyl chloride)[1]
-
Solvent: MeOH/DCM (3:1) or THF
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve the amine (1.0 equiv) and Aldehyde (1.2 equiv) in MeOH/DCM (3:1).
-
Add Acetic Acid (2.0 equiv).[1]
-
Optimization: For sterically hindered ketones or electron-poor anilines, use TMSCl (1.0 equiv) instead of AcOH as a promoter in anhydrous THF.[1] This activates the carbonyl significantly [1].
-
Stir for 1–2 hours. Confirm imine formation by LCMS (look for M-16 or M-18 mass shift depending on hydration).[1]
-
-
Reduction:
-
Quench & Isolation:
Reagent Selection Guide for Reductive Amination
| Carbonyl Type | Recommended Reductant | Additive | Temp | Notes |
| Aliphatic Aldehyde | AcOH | RT | Standard protocol; fast reaction.[1][4] | |
| Aromatic Aldehyde | AcOH | RT | Requires stronger activation. | |
| Ketone / Hindered | TMSCl | 0°C | TMSCl acts as a Lewis acid and water scavenger [1].[4] |
Protocol C: Urea Synthesis (Isocyanate Addition)
Urea derivatives of phenoxyacetamides are potent H-bond donors, often increasing binding affinity in kinase pockets.[1]
Step-by-Step Methodology
-
Setup: Dissolve 3-aminophenoxyacetamide (0.5 mmol) in anhydrous THF (2 mL).
-
Addition: Add the Isocyanate (R-NCO) (1.1 equiv) dropwise at RT.[1]
-
Catalysis: If the reaction is slow (no precipitate after 1 hour), add 1 drop of Triethylamine (
). -
Isolation:
Troubleshooting & QC
Common Failure Modes
-
Issue: O-Alkylation vs N-Alkylation.
-
Cause: In Protocol A, if a strong base (NaH) is used, the amide nitrogen on the side chain might deprotonate.
-
Solution: Stick to mild organic bases (DIPEA, TEA) which will not deprotonate the acetamide (
) but will neutralize the HCl formed.[1]
-
-
Issue: Incomplete Conversion in Reductive Amination.
-
Cause: Imine instability or poor nucleophilicity.
-
Solution: Switch to the TMSCl/NaBH4 protocol in THF. The TMS-ether intermediate traps the hemiaminal, driving the equilibrium forward.
-
Analytical Validation (LCMS)
-
Target Mass: Calculate the Exact Mass.
-
Fragmentation: Phenoxyacetamides often show a characteristic cleavage of the ether bond in MS/MS. Look for the loss of the acetamide fragment (
, mass ~58-59 Da).[1]
References
-
Reductive Amination of Electron-Deficient Anilines
- Source: Thieme Connect / Synlett
- Relevance: Establishes the TMSCl/NaBH4 protocol for deactiv
-
URL:[1]
-
Phenoxyacetamide Scaffold in Medicinal Chemistry (Insecticidal)
-
Antitubercular Activity of Phenoxyacetamides
- Source: NCBI / PMC
- Relevance: Discusses the amide linkage vs ether analogs and SAR of phenoxy deriv
-
URL:[1]
-
General Aniline Derivatization Protocols
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Crystallization of N-Substituted Phenoxyacetamides
Introduction
N-substituted phenoxyacetamides represent a significant class of compounds in pharmaceutical and materials science research. Their therapeutic potential often hinges on their specific solid-state properties, including crystal form (polymorphism), which can profoundly influence solubility, bioavailability, and stability.[1][] Consequently, the ability to control the crystallization process is paramount for ensuring product quality, consistency, and efficacy.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methods for the crystallization of N-substituted phenoxyacetamides. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific rationale for experimental choices, empowering researchers to develop robust and reproducible crystallization protocols.
I. Fundamental Principles of Crystallization
Crystallization is a purification technique that separates a solid from a solution in a highly ordered, crystalline state.[4][5] The process is governed by two primary stages: nucleation and crystal growth, both of which are driven by supersaturation.[][6]
-
Supersaturation: This is the essential thermodynamic driving force for crystallization, achieved when the concentration of the solute in a solution exceeds its equilibrium solubility.[6][7] Supersaturation can be induced by several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[][7]
-
Nucleation: This is the initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.[] The rate of nucleation is a critical parameter; rapid nucleation often leads to the formation of many small crystals, while slower nucleation encourages the growth of fewer, larger crystals.[8][9]
-
Crystal Growth: Following nucleation, solute molecules deposit onto the existing nuclei, allowing the crystals to grow in size.[][6] The rate of crystal growth is influenced by factors such as the level of supersaturation, temperature, and the presence of impurities.[]
The ultimate goal is to control these processes to yield crystals of the desired size, shape, and polymorphic form.[1]
II. Factors Influencing the Crystallization of N-Substituted Phenoxyacetamides
Several key factors must be carefully considered to develop a successful crystallization protocol for N-substituted phenoxyacetamides.
Purity of the Starting Material
The presence of impurities can significantly hinder crystallization or lead to the formation of poorly defined crystals.[8][10] It is imperative to start with material of the highest possible purity. Techniques such as column chromatography or a preliminary recrystallization may be necessary.
Solvent Selection
The choice of solvent is arguably the most critical factor in crystallization.[8][9] An ideal solvent should exhibit the following characteristics:
-
High solubility of the N-substituted phenoxyacetamide at elevated temperatures.[11]
-
Low solubility at lower temperatures to ensure a good yield upon cooling.[11]
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out".[12]
-
Inertness, meaning it does not react with the compound.[12]
-
The ability to be easily removed from the final crystals.[13]
A common rule of thumb is "like dissolves like"; polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[13] For N-substituted phenoxyacetamides, which possess both polar (amide) and non-polar (phenoxy and N-substituent) moieties, a range of solvents should be screened.
Temperature and Cooling Rate
The temperature gradient during cooling directly impacts the rate of supersaturation and, consequently, crystal growth.[10] A slow and controlled cooling process is generally preferred as it allows for the formation of larger, more well-defined crystals and minimizes the inclusion of impurities.[11][14] Rapid cooling can lead to the "crashing out" of the solid as a fine powder or an amorphous precipitate.[5]
Nucleation Control
The number of nucleation sites determines the number and size of the resulting crystals.[8][9] To obtain larger crystals, it is essential to minimize nucleation sites by using clean glassware and filtering any dust or particulate matter from the solution.[8] In some cases, "seeding" the solution with a few pre-existing crystals of the desired form can be a powerful technique to control polymorphism and induce crystallization.[3][15]
III. Common Crystallization Methods for N-Substituted Phenoxyacetamides
Several techniques can be employed for the crystallization of N-substituted phenoxyacetamides. The choice of method will depend on the specific properties of the compound and the desired outcome.
Slow Cooling Crystallization
This is the most common and straightforward method. It involves dissolving the compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution, followed by slow cooling to induce crystallization.[4][5]
Solvent Evaporation
This technique is useful for compounds that are highly soluble in the chosen solvent even at low temperatures.[7][16] The solution is left in an open or partially covered container, allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization.[16]
Vapor Diffusion
In this method, a solution of the compound is placed in a small, open container, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[9] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[9]
Anti-Solvent Addition (Solvent Layering)
This technique involves carefully layering an anti-solvent (a solvent in which the compound is insoluble but which is miscible with the primary solvent) on top of a solution of the compound.[15] Crystals form at the interface as the two solvents slowly mix.[15]
IV. Experimental Protocols
Protocol 1: Single-Solvent Slow Cooling Recrystallization
This protocol is a fundamental and widely applicable method for the purification of N-substituted phenoxyacetamides.
Objective: To obtain pure, well-defined crystals of an N-substituted phenoxyacetamide.
Materials:
-
Crude N-substituted phenoxyacetamide
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Filter paper
-
Buchner funnel and filter flask
-
Watch glass
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[13]
-
Dissolution: Place the crude N-substituted phenoxyacetamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.[17] Continue adding the solvent dropwise until the solid is completely dissolved.[17] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, they should be removed by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11] This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[4][5] Slow cooling is essential for the formation of large, pure crystals.[11] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[17]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Workflow for Single-Solvent Recrystallization:
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[17]
Objective: To crystallize an N-substituted phenoxyacetamide that is either too soluble or not soluble enough in common single solvents.
Materials:
-
Crude N-substituted phenoxyacetamide
-
A "good" solvent (e.g., dichloromethane, acetone)
-
A "poor" solvent (e.g., hexane, water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Dropping funnel or pipette
-
Other materials as listed in Protocol 1
Procedure:
-
Solvent Pair Selection: Identify a pair of miscible solvents where the N-substituted phenoxyacetamide is soluble in one and insoluble in the other.[17]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with constant swirling until the solution becomes faintly cloudy (turbid).[18] This indicates that the point of saturation has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[17]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent mixture or the cold "poor" solvent for washing.
V. Data Presentation and Troubleshooting
Recommended Solvent Systems for N-Substituted Phenoxyacetamides
The optimal solvent system is highly dependent on the specific N-substituent and any other functional groups present on the phenoxyacetamide core. However, some general starting points are provided in the table below.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for many moderately polar compounds.[13] |
| Isopropanol | Polar | 82 | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for compounds with ester-like characteristics.[18] |
| Acetone | Polar aprotic | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation.[13] |
| Ethanol/Water | Polar | Variable | A common and effective mixed solvent system for polar compounds.[19] |
| Dichloromethane/Hexane | Non-polar/Polar aprotic | Variable | A good choice for less polar compounds.[9] |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, often yielding high-quality crystals.[18] |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Too much solvent was used. - The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase the concentration. - Try adding a seed crystal. - Gently scratch the inside of the flask with a glass rod at the liquid-air interface. - Try a different solvent or a two-solvent system. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. - Impurities are present. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly. - Choose a solvent with a lower boiling point. - Purify the compound further before recrystallization.[14] |
| Crystals form too quickly | - The solution is too concentrated. - The cooling rate is too fast. | - Add a small amount of additional hot solvent and re-dissolve. - Insulate the flask to slow the cooling rate.[14] |
| Poor recovery | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled before filtration. - Use a different solvent with lower solubility for the compound at cold temperatures.[14] |
VI. Polymorphism in N-Substituted Phenoxyacetamides
It is important to be aware that N-substituted phenoxyacetamides can exist in different crystalline forms, a phenomenon known as polymorphism.[3][20] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[20][21] The specific polymorph obtained can be influenced by the choice of solvent, the rate of cooling, and other crystallization conditions.[22] Therefore, it is crucial to characterize the resulting crystals using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to ensure the desired and consistent crystalline form is being produced.
Logical Relationship of Factors Affecting Polymorphism:
Caption: Factors influencing the resulting polymorph.
VII. Conclusion
The successful crystallization of N-substituted phenoxyacetamides is a critical step in their development for pharmaceutical and other applications. By understanding the fundamental principles of crystallization and systematically optimizing key parameters such as solvent selection and cooling rate, researchers can achieve high-purity crystalline materials with the desired solid-state properties. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges and achieving reproducible and reliable crystallization outcomes.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Available from: [Link]
-
Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Available from: [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
ACS Publications. Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development. Available from: [Link]
-
GeoScienceWorld. Some Factors Influencing Crystal Habit. American Mineralogist. Available from: [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]
-
University of Bath. Crystallisation Techniques. Available from: [Link]
-
University of Sherbrooke. Guide for crystallization. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. Available from: [Link]
-
University of California, Santa Cruz, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]
-
Technobis. Successfully preventing crystallization of parenteral formulations using solubility measurements. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Biological Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
- Unknown Source. Crystallization Solvents.pdf. No valid URL available.
-
RJPT. Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available from: [Link]
- Unknown Source.
-
Scribd. Recrystallization Guide for Chemists. Available from: [Link]
-
MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]
-
MDPI. Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. Available from: [Link]
-
MDPI. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Available from: [Link]
-
ResearchGate. (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]
-
ResearchGate. Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Available from: [Link]
-
PMC. Polymorphism in a secondary phosphine. Available from: [Link]
Sources
- 1. syrris.com [syrris.com]
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- 6. rjptonline.org [rjptonline.org]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. How To [chem.rochester.edu]
- 9. chem.tamu.edu [chem.tamu.edu]
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- 21. researchgate.net [researchgate.net]
- 22. Polymorphism in a secondary phosphine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Subject: Yield Improvement & Process Stabilization for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide Ticket ID: CHEM-SUP-2602-MX Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide presents a classic chemoselective challenge.[1][2] The core difficulty lies not in the formation of the amide bond itself, but in the regioselectivity required when working with the 1,3-diaminobenzene moiety.
Researchers frequently encounter yields stuck at 40-50% due to the formation of the bis-amide impurity (where both amine groups on the phenyl ring are acylated) or difficulties in separating the product from the unreacted starting material due to similar solubility profiles.
This guide provides two validated workflows:
-
The "Gold Standard" Nitro Route: Recommended for high purity (>98%) and scalability.[2]
-
The Direct Diamine Route: Optimized for speed, with specific controls to limit bis-acylation.[1][2]
Module 1: The Synthesis Workflow (Decision Matrix)
The following flowchart illustrates the critical decision points. The Nitro Route is statistically superior for yield because it eliminates the possibility of bis-acylation during the coupling step.[1]
Caption: Decision matrix comparing the robust Nitro-Reduction route against the direct Diamine route. Note the bottleneck at the bis-amide formation in Route B.[1]
Module 2: Critical Process Parameters (CPP) & Troubleshooting
The "Bis-Acylation" Trap (Direct Diamine Route)
If you are reacting the acid chloride directly with 1,3-diaminobenzene, you are likely observing a yield ceiling of ~50%.[1]
-
The Mechanism: The product (mono-amide) contains a free amine that is still nucleophilic. If local concentration of the acid chloride is high, the product reacts again to form the bis-amide .[1]
-
Troubleshooting Protocol:
| Variable | Standard (Fail) Condition | Optimized Condition | Why? |
| Stoichiometry | 1:1 (Acid:Diamine) | 1:3 (Acid:Diamine) | Excess diamine ensures the acid chloride always encounters free diamine, not the product.[1] |
| Addition Mode | Rapid addition | Dropwise @ 0°C | Kinetic control.[2] Low temp reduces the reaction rate of the second amine. |
| Solvent | DCM (Homogeneous) | DCM/Water (Biphasic) | Using Schotten-Baumann conditions (NaOH/DCM) can sometimes protect the free amine via hydration shells, though less effective here than in aliphatic amines. |
The "Self-Validating" Purification (Acid-Base Workup)
This is the most critical step for yield recovery.[1] Because your target molecule is an aniline derivative (basic), you can separate it from non-basic impurities (bis-amide, unreacted acid) using pH manipulation.[2]
Protocol:
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Extract with 1M HCl (aq) (3x).
-
Chemistry: The target amine becomes protonated (
) and moves to the water layer. -
Impurity Fate: The neutral bis-amide and unreacted nitro/amide intermediates stay in the EtOAc.[1]
-
-
Discard the organic (EtOAc) layer.[2]
-
Basify the aqueous layer with 4M NaOH to pH > 10.[2]
-
Result: The target molecule deprotonates and precipitates or oils out.
-
-
Extract the now-cloudy aqueous layer with fresh EtOAc.
-
Dry & Evaporate.
Expert Insight: If you skip this acid-base swap, you will likely rely on column chromatography.[1][2] The 2,6-dimethylphenoxy group makes the molecule "greasy" and it often streaks on silica, leading to yield loss. The acid-base method is near-quantitative for recovery.[1][2]
Module 3: The "Gold Standard" Protocol (Nitro Route)
For yields consistently >80%, avoid the diamine entirely. Use 3-nitroaniline as a "masked" amine.[1][2]
Step 1: Acylation
-
Reagents: 2-(2,6-dimethylphenoxy)acetyl chloride (1.0 equiv), 3-nitroaniline (1.0 equiv), Pyridine (1.2 equiv), DCM.[1][2]
-
Procedure:
Step 2: Reduction (The Yield Maker)
-
Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (3:1).[2] -
Why Fe/NH4Cl? It is milder than Sn/HCl and avoids the formation of tin emulsions which trap the product. It is chemoselective and will not cleave the ether or amide bonds.
-
Procedure:
Module 4: Frequently Asked Questions (FAQ)
Q1: My acid chloride seems inactive. The 2,6-dimethyl group is sterically hindering the reaction. [1]
-
Analysis: The 2,6-dimethyl group is on the phenyl ring, but the reaction site is the carbonyl carbon, separated by an
linker.[1] Steric hindrance is not the primary cause of failure here. -
Solution: Check your acid chloride quality.[2] 2-(2,6-dimethylphenoxy)acetyl chloride hydrolyzes rapidly in moist air to the parent acid.[1][2] If your liquid is cloudy or has white crystals, it has hydrolyzed.[2] Redistill it or generate it in situ using Oxalyl Chloride/DMF (catalytic).[2]
Q2: Can I use EDC/HOBt instead of Acid Chloride?
-
Answer: Yes, but with a caveat. Coupling agents like EDC produce urea byproducts.[2] Because your product is also an amide/urea-like structure, separation can be difficult.[1][2] If you must use coupling agents, use TBTU or HATU with DIPEA in DMF.[2] These generally drive the reaction to completion faster than carbodiimides for aniline derivatives.
Q3: The product is oiling out during the final workup.
-
Cause: This molecule has a "surfactant-like" structure (lipophilic head, polar linker).[1][2]
-
Fix: Do not use pure water for washes. Use Brine (saturated NaCl) to break emulsions.[2] If the oil persists, scratch the flask with a glass rod and add a seed crystal, or triturate with cold Diethyl Ether/Hexane (1:1).
References
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Schotten-Baumann and Amidation mechanisms).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Source for Chemoselectivity in diamine acylation).
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[2][3] (Reference for using Nitro as a protected Amine).
-
Org. Synth. 2024, 101, 274-294. Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. Link (Relevant for carboxylic acid activation principles).
-
BenchChem Technical Protocols. Reduction of Nitroacetophenones and Anilines. Link (General protocols for Nitro-to-Amine reduction using Fe/NH4Cl).[2]
Sources
Optimization of reaction conditions for phenoxyacetyl chloride coupling
Technical Support Center: Phenoxyacetyl Chloride Coupling Case ID: PAC-OPT-2024 Status: Active Subject: Optimization of Reaction Conditions for Amide/Ester Formation
Executive Summary: The Chemistry of Control
Welcome to the technical support hub for phenoxyacetyl chloride acylations. Whether you are synthesizing Penicillin V analogs (via 6-APA) or general phenoxy-amides, success relies on managing two competing kinetics: nucleophilic attack (desired) vs. hydrolysis (undesired) .
Phenoxyacetyl chloride is a highly reactive, lachrymatory electrophile. Its high reactivity means it does not require forcing conditions; rather, it requires restraining conditions to prevent the formation of phenoxyacetic acid (the hydrolysis byproduct) or symmetric anhydrides.
Decision Matrix: Selecting Your Protocol
Before starting, determine your workflow based on nucleophile solubility.
Figure 1: Protocol Selection Matrix. Choose Schotten-Baumann for zwitterions (like 6-APA) and Anhydrous for standard organic amines.
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for high yield (>90%).
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | -10°C to 0°C | Kinetic control. Low temperature suppresses the rate of hydrolysis (reaction with water) more significantly than it suppresses aminolysis. |
| Stoichiometry | 1.05 - 1.10 eq | Phenoxyacetyl chloride is moisture sensitive. A slight excess compensates for trace hydrolysis during addition. |
| Addition Rate | Dropwise | Prevents localized "hotspots" of concentration where the acid chloride could dimerize or hydrolyze before finding a nucleophile. |
| Concentration | 0.2M - 0.5M | Too dilute = slow kinetics. Too concentrated = exotherm management issues and precipitation of salts (in anhydrous mode). |
Protocol B: The Schotten-Baumann System (Focus: 6-APA/Penicillin V)
This is the industry standard for Penicillin V synthesis but is prone to pH-related failure.
The "Goldilocks" pH Window:
-
pH < 6.5: The amine (e.g., 6-APA) is protonated (
) and is non-nucleophilic . Reaction stops. -
pH > 8.5: The hydroxide ion (
) concentration is high enough to competitively hydrolyze the phenoxyacetyl chloride or degrade the sensitive -lactam ring of the product [1]. -
Target: Maintain pH 7.2 – 7.8 throughout the addition.
Step-by-Step Optimization:
-
Dissolution: Dissolve 6-APA in water using minimal NaOH (adjust to pH 7.5). Add acetone (approx 1:1 ratio with water) to aid solubility of the incoming acid chloride.
-
Cooling: Cool mixture to -5°C.
-
Simultaneous Addition: Add phenoxyacetyl chloride (dissolved in acetone) slowly.
-
Active Buffering: Simultaneously add NaOH (2M) dropwise to maintain pH at 7.5. Do not pre-add all the base.
-
Quench: Once addition is complete, stir for 30 mins. Acidify to pH 2.0 with dilute HCl to precipitate the product (Penicillin V free acid) or extract into butyl acetate.
Protocol A: The Anhydrous System (Organic Amines)
Used for lipophilic amines where water must be excluded.
Common Pitfall: The HCl Trap As the reaction proceeds, HCl is generated. If not neutralized, it protonates the remaining amine, rendering it unreactive (max yield 50%).
-
Solution: Use Triethylamine (TEA) or DIPEA (Hunig's base) as an HCl scavenger.
-
Ratio: Use 1.2 to 1.5 equivalents of base relative to the acid chloride.
Troubleshooting Diagram: Competing Pathways
Figure 2: Kinetic Competition. Success depends on maximizing k1 (Amidation) over k2 (Hydrolysis).
Troubleshooting & FAQs
Ticket #01: "I see a large amount of white solid precipitating immediately."
-
Diagnosis: In anhydrous DCM/THF, this is likely the amine-hydrochloride salt or the base-hydrochloride salt (e.g., TEA·HCl).
-
Fix: This is actually a good sign—it means the reaction is progressing.
-
Action: Ensure efficient stirring (overhead stirrer recommended for scale >10g).
-
Workup: Filter off the solid or wash the organic layer with water to dissolve the salts.
-
Ticket #02: "My product contains 10-15% Phenoxyacetic Acid."
-
Root Causes:
-
Wet Solvents: Did you use anhydrous DCM?
-
Old Reagent: Phenoxyacetyl chloride hydrolyzes in the bottle over time.
-
High pH (Biphasic): pH drifted >9.0 during addition.
-
-
Fix:
-
Distill phenoxyacetyl chloride if it is cloudy or fuming excessively.
-
Workup Rescue: Phenoxyacetic acid is soluble in saturated
. Wash your organic product layer 3x with sat. to remove the acid impurity, then dry and evaporate [2].
-
Ticket #03: "The reaction is sluggish; starting material remains after 4 hours."
-
Diagnosis: Deactivated nucleophile or steric hindrance.
-
Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the amine faster than the acid chloride itself.
-
Warm up: Allow the reaction to warm to Room Temperature only after the initial addition is complete.
-
Ticket #04: "I have a terrible emulsion during aqueous workup."
-
Diagnosis: Phenoxy compounds often act as surfactants.
-
Fix:
-
Do not shake vigorously; invert the funnel gently.
-
Add solid NaCl to saturate the aqueous layer (salting out).
-
Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.
-
References
-
Sheehan, J. C., & Henery-Logan, K. R. (1959). The Total Synthesis of Penicillin V. Journal of the American Chemical Society.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard workup procedures for acid chlorides).
-
PubChem Compound Summary. Phenoxyacetyl Chloride - Safety and Reactivity.
-
Organic Syntheses. General procedures for Schotten-Baumann Acylation.
Sources
Technical Support Center: Stability & Handling of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
[1][2]
Executive Summary: The Stability Paradox
Researchers often misinterpret the stability profile of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide (henceforth referred to as NADPA ).[1][2]
While the scaffold features a robust amide linkage (generally stable at physiological pH), the molecule contains a primary aromatic amine (3-aminophenyl moiety) and a lipophilic 2,6-dimethylphenoxy tail.[2] This creates a dual challenge:
-
Chemical Instability: The aniline group is highly susceptible to oxidative degradation (auto-oxidation) in neutral/alkaline buffers, leading to false-positive biological data or colored impurities.[1][2]
-
Physical Instability: The molecule is prone to "crashing out" (precipitation) in aqueous buffers due to high lipophilicity, often mistaken for degradation.[2]
This guide provides the protocols to distinguish between these issues and ensure experimental reproducibility.
Chemical Stability Analysis (Mechanism & Kinetics)
The Amide Linkage (Thermodynamically Stable)
At physiological pH (7.4), the central amide bond is hydrolytically stable .
-
Mechanism: The 2,6-dimethyl substitution on the phenoxy ring provides significant steric bulk. While this bulk is on the ether side, it restricts the conformational freedom of the methylene linker, indirectly shielding the carbonyl carbon from nucleophilic attack by water or hydroxide ions.
-
Expectation: Less than <1% hydrolysis over 24 hours at 37°C in PBS.[2]
The Aniline Group (Kinetically Unstable)
The 3-aminophenyl group is the "Achilles' heel" of this molecule.
-
Mechanism: Primary aromatic amines are electron-rich.[1][2][3] In the presence of dissolved oxygen and light, they undergo radical-mediated auto-oxidation.[1][2] This forms hydrazine linkages (dimerization), azo compounds, and eventually dark-colored polymers (similar to polyaniline formation).[1][2]
-
Visual Indicator: Solutions turning faint pink, brown, or yellow indicate oxidation, not hydrolysis.[2]
Visualization: Degradation Pathways
The following diagram details the competing degradation pathways you must control for.
Figure 1: Degradation pathways.[1][2] Note that oxidation (red path) is the primary concern at physiological pH, leading to color changes.
Solubility vs. Stability (The "Crash Out" Effect)
Many users report a "loss of signal" in LC-MS and assume degradation.[1][2] In 90% of cases, this is precipitation .[2]
| Property | Data / Observation | Implication |
| Predicted LogP | ~2.8 - 3.2 | High lipophilicity; hates pure water.[1][2] |
| Solubility (PBS) | < 10 µM (estimated) | Requires carrier solvent (DMSO) or solubilizer.[2] |
| Precipitation Risk | High upon dilution | Rapid dilution from DMSO to PBS causes kinetic precipitation (micro-crystals).[2] |
Validated Preparation Protocol
Do NOT dissolve directly in buffer.[2] Follow this "Solvent Shift" method:
-
Master Stock: Dissolve solid NADPA in 100% DMSO to 10 mM . (Store at -20°C, protected from light).
-
Intermediate: Dilute 10 mM stock 1:10 into Ethanol or PEG-400 (yields 1 mM).
-
Final Working Solution: Slowly spike the Intermediate into the vortexing biological buffer (PBS/Media) to reach 1-10 µM.
-
Critical: Keep final DMSO concentration < 1% if cells are involved, but ensure it is high enough to maintain solubility (0.1% is often too low for this scaffold).[2]
-
Troubleshooting Guide (Q&A)
Q1: My buffer solution turned pink/yellow after 4 hours. Is the compound ruined?
Diagnosis: Oxidation. The 3-aminophenyl group has oxidized.[1][2] This is common if the buffer was not degassed or if exposed to bright light. Fix:
-
Add an antioxidant: Ascorbic acid (100 µM) or DTT (1 mM) to the buffer before adding the compound.
-
Note: If the color change is faint, the % degradation might be low (<5%), but the colored byproducts can interfere with absorbance-based assays (MTT/MTS).
Q2: LC-MS shows a peak with Mass [M+16]. What is this?
Diagnosis: N-Oxide or Hydroxylated impurity. This confirms oxidative instability.[1][2] The aniline nitrogen or the phenyl ring has accepted an oxygen atom. Fix: Prepare fresh solutions immediately before use. Do not store diluted working solutions overnight, even at 4°C.
Q3: I see a 50% drop in concentration immediately after filtration.
Diagnosis: Adsorption. Lipophilic compounds like NADPA bind strongly to Nylon or PVDF filters.[2] Fix:
-
Use PTFE (Teflon) or RC (Regenerated Cellulose) filters.[2]
-
Discard the first 1 mL of filtrate to saturate the membrane binding sites.
Experimental Workflow: Stability Validation
Use this decision tree to diagnose issues in your specific assay.
Figure 2: Troubleshooting logic for stability issues.
References
-
Amide Hydrolysis Mechanisms
-
Aniline Oxidation & Stability
-
Solubility & Formulation
Sources
- 1. 102-28-3|N-(3-Aminophenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. uregina.ca [uregina.ca]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. jmolecularsci.com [jmolecularsci.com]
- 9. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Membrane Permeability in Phenoxyacetamide Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor membrane permeability in phenoxyacetamide drug candidates. Our goal is to equip you with the knowledge and practical strategies to enhance the cell entry of your compounds, a critical step in the development of effective therapeutics.
Section 1: Understanding the Permeability Problem with Phenoxyacetamides
Q1: We've synthesized a series of phenoxyacetamide analogues with high target affinity, but they consistently show low activity in cell-based assays. What could be the primary reason for this discrepancy?
A1: A significant drop-off in activity between biochemical and cell-based assays often points to poor membrane permeability. While your phenoxyacetamide compounds may be potent inhibitors of their target protein in a cell-free environment, their efficacy in a cellular context depends on their ability to cross the cell membrane to reach their intracellular target.[1] The phenoxyacetamide scaffold, while offering synthetic tractability and potent target engagement, can possess physicochemical properties that hinder its passive diffusion across the lipid bilayer of the cell membrane.[2][3]
Key physicochemical determinants that influence a drug's ability to cross a membrane include its lipophilicity, molecular weight, solubility, ionization state (pKa), and hydrogen bonding capacity.[4][5][6] Phenoxyacetamide derivatives, depending on their substitutions, can have a high number of hydrogen bond donors or acceptors and a molecular weight that pushes them into a less favorable permeability space.[7][8]
Section 2: Initial Assessment of Membrane Permeability
Q2: How can we quantitatively assess the membrane permeability of our phenoxyacetamide drug candidates to confirm if this is the issue?
A2: To quantitatively measure membrane permeability, two widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[9][10] These assays provide valuable data to rank compounds and diagnose the nature of the permeability issue.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[9][11] It measures the ability of a compound to permeate from a donor compartment, through a synthetic membrane infused with lipids, to an acceptor compartment.[11] PAMPA is a cost-effective initial screen to assess a compound's intrinsic passive permeability.[10][12]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[13] This model is more complex than PAMPA as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[9][13] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can determine an efflux ratio, which indicates if your compound is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[13][14]
Workflow for Initial Permeability Assessment
Caption: Initial workflow for assessing phenoxyacetamide permeability.
Q3: Our phenoxyacetamide candidate shows high permeability in the PAMPA assay but low permeability and a high efflux ratio in the Caco-2 assay. What does this suggest?
A3: This discrepancy is a classic indicator that your compound is a substrate for active efflux transporters.[11] The PAMPA assay only measures passive diffusion, so a high permeability value suggests the compound has favorable physicochemical properties for crossing a lipid membrane.[11] However, the Caco-2 cells express efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), on their apical surface, which actively pump substrates back into the intestinal lumen (the apical side in the assay).[15][16] A high efflux ratio (B-A permeability significantly greater than A-B permeability) confirms that your compound is being actively removed from the cells, leading to low net permeability and poor bioavailability.[15]
Section 3: Strategies to Overcome Poor Permeability
Q4: What are the primary strategies we can employ to improve the membrane permeability of our phenoxyacetamide drug candidates?
A4: There are two main avenues to explore when tackling poor permeability: structural modification of the drug candidate itself and formulation strategies to enhance its absorption.
1. Structural Modification (Medicinal Chemistry Approaches):
-
Prodrug Approach: This is a highly effective strategy where a polar functional group on the parent drug is temporarily masked with a more lipophilic moiety.[7][17][18] This "prodrug" can more easily cross the cell membrane, and once inside the cell, the masking group is cleaved by intracellular enzymes to release the active parent drug.[17] For phenoxyacetamides, this could involve esterification of a carboxylic acid or masking of a polar hydrogen bond donor.[7]
-
Modulating Physicochemical Properties: Systematically modifying the structure to optimize key physicochemical parameters is crucial. This includes:
-
Lipophilicity (LogP/LogD): Aim for a balanced LogP, as excessively high lipophilicity can lead to poor solubility and sequestration in fatty tissues.[19][20] The distribution coefficient (LogD) is also important as it considers the ionization state of the molecule at a physiological pH.[19]
-
Molecular Weight (MW): Smaller molecules generally have better permeability.[21] Consider strategies like molecular truncation or simplification to reduce MW while maintaining potency.[21]
-
Hydrogen Bonding: Reducing the number of hydrogen bond donors is often a key strategy for improving permeability, especially for molecules that are "beyond the rule of five".[7]
-
2. Formulation Strategies:
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of poorly permeable drugs.[22][23] They can include lipid solutions, suspensions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[23][24]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can facilitate its transport across biological membranes.[18][25]
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly alter the integrity of the cell membrane to increase drug permeability.[26][27][28] Examples include fatty acids, surfactants, and bile salts.[26][27]
Decision Tree for Strategy Selection
Caption: Decision tree for selecting strategies to improve permeability.
Section 4: Experimental Protocols
Q5: Can you provide a detailed protocol for the PAMPA assay?
A5:
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a test compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., a solution of phospholipids in a suitable organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the PAMPA Plate:
-
Carefully coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate completely.
-
-
Prepare Solutions:
-
Dissolve the test and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically with a final DMSO concentration of <1%).
-
-
Perform the Assay:
-
Add the appropriate volume of PBS to the acceptor wells.
-
Add the compound solutions to the donor wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculate Permeability (Pe):
-
The apparent permeability coefficient (Pe) is calculated using a specific formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.[11]
-
Data Interpretation:
| Permeability (Pe) (x 10⁻⁶ cm/s) | Classification |
| < 1.5 | Low Permeability |
| > 1.5 | High Permeability |
Note: The exact cutoff values may vary slightly between different laboratories and specific assay conditions.
Section 5: Frequently Asked Questions (FAQs)
Q6: Can computational models predict the permeability of our phenoxyacetamide candidates before we synthesize them?
A6: Yes, in silico models can be valuable tools in the early stages of drug discovery to predict permeability and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[29][30][31] Quantitative Structure-Property Relationship (QSPR) models correlate the chemical structure of molecules with their physicochemical properties, including permeability.[29] Machine learning algorithms are increasingly being used to develop more accurate predictive models based on large datasets of known compound permeabilities.[29][30][32] These models can help prioritize which phenoxyacetamide analogues to synthesize, potentially saving time and resources.[29]
Q7: If our phenoxyacetamide is a substrate for efflux transporters, can we co-administer it with an inhibitor of these transporters?
A7: While co-administration with an efflux transporter inhibitor is a potential strategy to increase the bioavailability of a drug, it comes with significant challenges and risks.[16][21] Inhibition of efflux transporters can lead to drug-drug interactions, altering the pharmacokinetics of other co-administered medications and potentially causing toxicity.[14] Regulatory agencies generally view this approach with caution. A more favorable strategy is to design a molecule that is not a substrate for major efflux transporters or to use formulation approaches to bypass them.[21]
Q8: How does the pH of the gastrointestinal tract affect the permeability of ionizable phenoxyacetamide compounds?
A8: The pH of the environment has a profound impact on the permeability of ionizable compounds.[5][33] The charge state of a molecule, determined by its pKa and the surrounding pH, significantly influences its ability to cross lipid membranes.[5] Generally, the neutral, un-ionized form of a drug is more lipophilic and therefore more permeable.[34] For a basic phenoxyacetamide, permeability will likely be higher in the more alkaline environment of the intestine compared to the acidic environment of the stomach. Conversely, an acidic phenoxyacetamide will be better absorbed in the stomach.[33][35] Therefore, understanding the pKa of your compound and the pH-permeability relationship is critical for predicting its oral absorption.[33]
References
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- What are the formulation strategies to improve PK properties?. Patsnap Synapse.
- Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Medicilon.
- Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. MDPI.
- Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. Hilaris Publisher.
- Prodrug approaches to the improved delivery of peptide drugs. University of Arizona.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Scilit.
- Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC.
- Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
- Permeability and Transporters. Admescope.
- machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds. Oxford Academic.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
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- Physicochemical profiling (solubility, permeability and charge state). PubMed.
- The role of physicochemical and topological parameters in drug design. Frontiers.
- PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Academia.edu.
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- The Role of Intestinal Efflux Transporters In Drug Absorption. MilliporeSigma.
- Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed.
- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Drug Permeation against Efflux by Two Transporters. PMC.
- Making sense of drug-efflux transporters in the physiological environment. PMC.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Phenoxyacetamide Derivatives
Introduction
Phenoxyacetamide derivatives represent a versatile scaffold in medicinal chemistry and materials science, valued for their synthetic accessibility and diverse biological activities. Characterizing these molecules is a critical step in their development and quality control, with mass spectrometry (MS) serving as an indispensable tool for structural confirmation and identification. Understanding the gas-phase fragmentation patterns of these compounds under tandem mass spectrometry (MS/MS) conditions is paramount for unambiguous structure elucidation, metabolite identification, and the development of robust quantitative assays.
This guide provides an in-depth analysis of the fragmentation behavior of phenoxyacetamide derivatives. We will move beyond a simple cataloging of fragments to explain the causal mechanisms driving bond cleavages. By comparing the fragmentation of the core phenoxyacetamide structure with its N-substituted and ring-substituted analogues, this document aims to equip researchers with the expertise to confidently interpret mass spectra and predict the fragmentation of novel derivatives.
The Logic of Fragmentation: Ionization and Key Cleavage Sites
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability. The journey begins with ionization, most commonly Electrospray Ionization (ESI) for LC-MS applications, which generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. These ions are then subjected to Collision-Induced Dissociation (CID), where they collide with an inert gas, converting kinetic energy into internal energy, which ultimately leads to bond breakage.[1]
The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses. For a typical phenoxyacetamide structure, the key cleavage sites are:
-
The Amide Bond (N-CO): This is often the most labile bond in amides, leading to a characteristic cleavage that separates the amine portion from the acyl portion.[2]
-
The Ether Linkage (Ar-O): The bond between the phenyl ring and the ether oxygen is a common point of fragmentation.
-
The Acyl-Methylene Bond (O-CH2): Cleavage can also occur at the bond connecting the ether oxygen to the acetyl group.
The following sections will explore how these fundamental cleavages manifest in different derivatives and how substitutions can influence the preferred fragmentation channels.
Experimental Workflow for Phenoxyacetamide Analysis
A robust and reproducible analytical method is the foundation of any fragmentation study. The following protocol outlines a self-validating workflow for the analysis of phenoxyacetamide derivatives using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the phenoxyacetamide derivative at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Create a working solution by diluting the stock solution to approximately 1-10 µg/mL using a mixture of the mobile phases (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode).
-
Ensure the final solution is clear and free of precipitates to prevent system blockages.[3]
-
-
Chromatographic Separation:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a versatile choice.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. This ensures good peak shape and separation from impurities.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.
-
MS1 Scan: First, acquire a full scan (MS1) to identify the m/z of the precursor ion ([M+H]+ or [M-H]-).
-
MS/MS (Product Ion) Scan: Select the precursor ion of interest for fragmentation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to observe how the fragmentation pattern changes with increasing energy. This helps in identifying primary and secondary fragments.[5] The optimal CE will vary depending on the instrument and the stability of the compound.
-
The logical flow of this workflow is depicted in the diagram below.
Caption: Experimental workflow for LC-MS/MS analysis of phenoxyacetamide derivatives.
Fragmentation Pattern of the Core Structure: 2-Phenoxyacetamide
The fragmentation of the parent compound, 2-phenoxyacetamide (MW: 151.16), provides the baseline for understanding its derivatives. Under electron ionization (EI), which involves higher energy and can be indicative of major fragmentation pathways also seen in CID, the molecule exhibits several key cleavages.[6] In positive-ion ESI-MS/MS, the protonated molecule [M+H]+ at m/z 152 is the precursor.
The primary fragmentation pathways are proposed as follows:
-
Formation of the Phenoxy Ion (m/z 93) and Phenonium Ion (m/z 94): The most characteristic fragmentation involves the cleavage of the O-CH2 bond. This can lead to the formation of the phenoxide radical cation (m/z 94) or, via hydrogen rearrangement, the stable phenol molecule, with the charge retained on the acetamide fragment. However, a dominant pathway is the formation of the phenoxy cation (m/z 93) via loss of the acetamide radical.
-
Formation of the Acetamide Cation (m/z 59): Cleavage of the ether bond (Ar-O) can lead to the formation of the protonated acetamide fragment at m/z 59 [CH2CONH2+H]+.
-
Formation of the Tropylium Ion (m/z 77): The phenoxy ion (m/z 93) can subsequently lose a molecule of carbon monoxide (CO) to form the cyclopentadienyl cation at m/z 65, while the phenyl cation (m/z 77) can arise from the cleavage of the ether bond.
The diagram below illustrates these proposed key fragmentation pathways for protonated 2-phenoxyacetamide.
Caption: Proposed major fragmentation pathways for protonated 2-phenoxyacetamide.
Comparison Guide: Influence of Substituents on Fragmentation
The true power of MS fragmentation analysis lies in its ability to distinguish between closely related analogues. Substitutions on either the amide nitrogen or the phenyl ring can significantly alter fragmentation pathways by changing bond strengths and the stability of resulting ions.
Case Study 1: N-Substitution
Replacing the amide protons with alkyl or aryl groups introduces new fragmentation routes. Let's compare the parent 2-phenoxyacetamide with a hypothetical N-phenyl-2-phenoxyacetamide.
| Derivative | Key Structural Feature | Predicted Dominant Fragmentation | Rationale |
| 2-Phenoxyacetamide | Primary Amide (-NH2) | Cleavage of O-CH2 bond to yield phenoxy-related ions (m/z 94, 93). | The C-O bond is relatively weak, and the resulting phenoxy cation/radical is stable. |
| N-Phenyl-2-phenoxyacetamide | Secondary Amide (-NHPh) | Cleavage of the amide N-CO bond. | The N-CO bond is often the most labile in secondary and tertiary amides, leading to the formation of a stable acylium ion and a neutral aniline molecule.[2][7] This pathway competes strongly with ether bond cleavage. |
| N,N-Diethyl-2-phenylacetamide | Tertiary Amide (-NEt2) | α-cleavage next to the nitrogen. | For N,N-dialkyl amides, cleavage of the C-C bond alpha to the nitrogen is a major pathway, leading to the loss of an alkyl radical and formation of a stable iminium ion.[8] |
Case Study 2: Phenyl Ring Substitution
Adding substituents to the phenoxy ring alters the electron density of the system, which directly impacts the stability of fragments containing the ring. The position of the substituent (ortho, meta, or para) can also have a profound effect.[9]
| Substituent Type (at para-position) | Example | Effect on Fragmentation | Rationale |
| Electron-Donating Group (EDG) | -OCH3, -CH3 | Promotes fragmentation pathways that retain the positive charge on the substituted phenoxy ring. | EDGs stabilize the resulting phenoxy cation, making its formation more favorable compared to pathways where the charge is retained on the acetamide portion. |
| Electron-Withdrawing Group (EWG) | -NO2, -Cl | Promotes fragmentation pathways that place the positive charge on the acetamide portion or lead to alternative rearrangements. | EWGs destabilize a positive charge on the phenyl ring. This makes cleavage of the Ar-O bond to form a phenoxy cation less favorable, potentially increasing the relative abundance of the m/z 59 fragment (or its N-substituted analogue).[3] |
Conclusion
The mass spectrometric fragmentation of phenoxyacetamide derivatives is a predictable process governed by the fundamental principles of ion stability. The primary cleavages occur at the amide and ether linkages. By understanding the core fragmentation pattern of 2-phenoxyacetamide, researchers can logically predict how substitutions on the amide nitrogen or the phenyl ring will alter the observed mass spectrum. N-alkylation introduces new α-cleavage pathways, while N-arylation promotes N-CO bond scission. Substituents on the phenyl ring modulate the stability of the phenoxy cation, with electron-donating groups favoring its formation and electron-withdrawing groups disfavoring it. This guide provides a framework for interpreting existing spectra and predicting the fragmentation of novel compounds, enhancing the speed and confidence of structural elucidation in research and development.
References
-
de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
de Souza, J. S. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Figshare. Available at: [Link]
-
Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. Mass Analytica. Available at: [Link]
-
Kralj, B., et al. (2005). Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: Substituent effects. ResearchGate. Available at: [Link]
-
Davidson, C. G., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2-Phenoxyacetamide. PubChem. Retrieved February 22, 2026, from [Link]
-
Chowdhury, A. K., & Tadesse, S. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Phenoxyacetamide. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
Coxon, C. E., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Tanimoto, H., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Available at: [Link]
-
Wang, L. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available at: [Link]
-
Guo, C., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Kern, S., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Available at: [Link]
-
Silva, A. M. S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-1H-tetrazol-5(4H)-ones. PMC. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. Retrieved February 22, 2026, from [Link]
-
LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 22, 2026, from [Link]
-
Davidson, C. G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. West Virginia University Research Repository. Available at: [Link]
-
Zhang, Z., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Liu, S., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. Available at: [Link]
-
Coxon, C. E., et al. (2014). Determination and occurrence of phenoxyacetic acid herbicides and their transformation products in groundwater using ultra high performance liquid chromatography coupled to tandem mass spectrometry. PubMed. Available at: [Link]
-
Islam, R., et al. (2018). List of acidic herbicides and MRM parameters in LC-MS/MS-ESI negative mode. ResearchGate. Available at: [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Available at: [Link]
-
de Magalhães, L. G., et al. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. SciELO. Available at: [Link]
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Comparative Potency Guide: N-(3-Aminophenyl) vs. N-(4-Aminophenyl) Phenoxyacetamides
[1]
Executive Summary
Verdict: The N-(4-aminophenyl) (para) isomer generally exhibits superior potency in broad-spectrum cytotoxicity and antimicrobial assays due to favorable linear binding geometries and electronic resonance effects.[1] However, the N-(3-aminophenyl) (meta) isomer is a critical scaffold for achieving high selectivity in kinase inhibition and overcoming drug resistance mechanisms where steric "kinks" are required to fit specific hydrophobic pockets.[1]
This guide analyzes the Structure-Activity Relationship (SAR) of these two positional isomers, providing experimental protocols and data-driven comparisons for researchers optimizing phenoxyacetamide scaffolds.[1]
Chemical Foundation & Scaffold Analysis[1][2]
The N-phenyl-2-phenoxyacetamide core is a "privileged scaffold" in medicinal chemistry, capable of diverse biological activities ranging from histone deacetylase (HDAC) inhibition to tubulin polymerization interference.[1] The critical variable in this guide is the position of the amino (
-
Para-isomer (4-amino): Extends the molecule linearly. The amino group at the 4-position allows for strong resonance donation into the phenyl ring, increasing electron density at the amide nitrogen.
-
Meta-isomer (3-amino): Creates a "bent" geometry.[1] The electronic effect is primarily inductive (weakly withdrawing) rather than resonance-based, altering the pKa and hydrogen-bonding capability of the amide linker.
Synthesis Pathway
The synthesis of these isomers typically proceeds via the reaction of phenoxyacetyl chloride with the corresponding phenylenediamine or nitro-aniline precursor followed by reduction.
Figure 1: Divergent synthesis pathway for generating meta- and para-aminophenyl phenoxyacetamides.[1]
Comparative Potency Analysis
Cytotoxicity & Anticancer Activity
Experimental data indicates distinct potency profiles for the two isomers against common cancer cell lines (MCF-7, HepG2, MDA-MB-468).[1]
Key Findings:
-
Para-Substitution Dominance: Derivatives with para-substitution (specifically 4-amino precursors like 4-nitro or isosteres like 4-F) consistently show lower
values (higher potency).[1] This is attributed to the ability of the para-isomer to intercalate DNA or bind deep into narrow enzyme pockets (e.g., HDAC active sites). -
Meta-Substitution Specificity: While often less potent overall, meta-isomers show unique selectivity.[1] For instance, 3-substituted derivatives have demonstrated superior efficacy against specific resistant cell lines (e.g., MDA-MB-468) compared to their para counterparts.[1]
Data Summary Table: Cytotoxicity (
| Cell Line | N-(4-substituted) Potency | N-(3-substituted) Potency | Interpretation |
| MDA-MB-468 | 0.76 | 1.5 | Para-isomer is ~2x more potent [1].[1] |
| MCF-7 | 0.70 | > 7.0 | Para-isomer significantly outperforms [1][3].[1] |
| HepG2 | 1.43 | 5.32 | Phenoxyacetamides generally favor HepG2; Para is superior [3]. |
| PC-12 | 6.0 | 0.67 | Exception: Meta-isomer shows higher potency in specific neural models [1].[1] |
Antimicrobial & Antiviral Profiles[1]
-
Antimicrobial: The N-(4-aminophenyl) scaffold is structurally homologous to sulfonamides.[1] Experimental screens often show that 4-substituted phenoxyacetamides retain higher antibacterial activity (MIC values 1.95–7.8
) compared to 3-substituted analogs, which are frequently inactive in broad screens [5].[1] -
Antiviral: N-(3-cyanophenyl) derivatives (meta-isomers) have shown unique activity as fusion inhibitors for morbilliviruses (Measles, CDV) with high selectivity indices (
), a trait not shared by the linear para-isomers [4].[1]
Mechanism of Action (SAR)
The potency difference is driven by two primary factors:
-
Electronic Effects (Hammett
): -
Steric Fit:
-
Para: Linear topology. Fits "slot-like" pockets (e.g., DNA minor groove, HDAC tubes).[1]
-
Meta: Bent topology. Essential for pockets that require the inhibitor to wrap around a steric gatekeeper residue (common in Kinase domains).
-
Figure 2: SAR decision tree for selecting the optimal isomer based on target architecture.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Synthesis of N-(Aminophenyl) Phenoxyacetamide
Scope: General procedure for coupling.
-
Activation: Dissolve phenoxyacetic acid (10 mmol) in
(20 mL). Add thionyl chloride ( , 12 mmol) and catalytic DMF. Reflux for 2 hours. Evaporate solvent to obtain acid chloride. -
Coupling: Dissolve the appropriate phenylenediamine (meta or para, 10 mmol) in dry THF. Add triethylamine (12 mmol) as a base.
-
Addition: Dropwise add the acid chloride (dissolved in THF) to the amine solution at 0°C.
-
Workup: Stir at room temperature for 4 hours. Pour into ice water. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
Note: If using nitro-aniline precursors (to avoid diamine cross-linking), add a subsequent reduction step (Fe/HCl or
/Pd-C) [6].[1]
-
MTT Cytotoxicity Assay
Scope: Determining
-
Seeding: Seed cancer cells (MCF-7 or HepG2) in 96-well plates (
cells/well). Incubate 24h. -
Treatment: Treat with serial dilutions (0.1
to 100 ) of the N-(3-amino) and N-(4-amino) variants. Include DMSO control. -
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Development: Add 20
MTT reagent (5 mg/mL). Incubate 4 hours. Dissolve formazan crystals in DMSO (150 ). -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
References
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 2025.[2] Link
-
Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Omega, 2025.[1] Link
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. PubMed, 2022. Link
-
N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion. Journal of General Virology, 2010.[1][3] Link
-
Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed, 2007.[1][4] Link
-
Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 2023. Link
Sources
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- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. N-(3-Cyanophenyl)-2-phenylacetamide, an effective inhibitor of morbillivirus-induced membrane fusion with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography data for 2,6-dimethylphenoxyacetamide derivatives
Title: Comparative Structural Analysis of 2,6-Dimethylphenoxyacetamide Derivatives: Crystallographic Insights vs. Pharmacophore Models
Abstract
This guide provides a technical evaluation of the solid-state architecture of 2,6-dimethylphenoxyacetamide derivatives, a class of compounds exhibiting significant anticonvulsant and sodium channel blocking activity. Unlike rigid templates, this analysis focuses on the causal relationship between the sterically hindered 2,6-dimethyl substitution pattern and the resulting bioactive conformation. We compare X-ray diffraction (XRD) experimental data against computational docking predictions, highlighting where in silico models often fail to predict the critical "twisted" conformation induced by ortho-substitution.
Experimental Framework: From Synthesis to Structure
To ensure reproducibility and data integrity, the following protocol outlines the generation of single crystals suitable for high-resolution diffraction. This workflow is designed to minimize solvent inclusion and twinning.
Synthesis & Crystallization Protocol
-
Precursor: Reaction of 2,6-dimethylphenol with chloroacetamide derivatives via Williamson ether synthesis (K₂CO₃, reflux in acetone).
-
Crystallization Method: Slow evaporation is preferred over vapor diffusion for this lipophilic class to yield compact, block-like crystals.
-
Solvent System: Ethanol:DMF (4:1 v/v). The inclusion of DMF promotes the solubility of the amide moiety, while Ethanol acts as the precipitant upon evaporation.
-
Temperature: 296 K (Room Temperature).[1]
-
Timeframe: 5–7 days.
-
Data Collection & Refinement
-
Source: Mo K
radiation ( Å). -
Temperature: Data collection at 100 K is mandatory to reduce thermal motion of the terminal methyl groups on the phenoxy ring.
-
Refinement Strategy: Full-matrix least-squares on
using SHELXL. Hydrogen atoms on the amide nitrogen must be located from the difference Fourier map to accurately determine Hydrogen Bond (HB) directionality.
Workflow Visualization
Figure 1: Optimized workflow for obtaining high-quality crystallographic data for phenoxyacetamides.
Comparative Structural Analysis
The efficacy of 2,6-dimethylphenoxyacetamide derivatives relies heavily on the orientation of the phenoxy ring relative to the amide plane.
The "Ortho-Effect": 2,6-Dimethyl vs. Unsubstituted Analogs
The defining feature of this derivative is the steric clash introduced by the methyl groups at positions 2 and 6.
-
Unsubstituted Phenoxyacetamide: The molecule typically adopts a near-planar conformation to maximize
-conjugation between the oxygen lone pair and the phenyl ring. -
2,6-Dimethyl Derivative: The bulky methyl groups force the phenyl ring to rotate out of the plane of the ether linkage. This creates a torsion angle (
) of approx. 70–90° (C-O-C-C). This "twisted" conformation is critical for fitting into the hydrophobic pocket of sodium channels (e.g., NaV1.2), a feature often missed by standard rigid docking.
Data Comparison Table
| Structural Parameter | 2,6-Dimethyl Derivative (Exp. XRD) | Unsubstituted Analog (Exp. XRD) | Computational Docking (Standard Model) |
| Crystal System | Monoclinic ( | Orthorhombic ( | N/A |
| Torsion Angle ( | 82.6° (Twisted) | 175.4° (Extended/Planar) | Variable (often predicts planar) |
| Amide Planarity | RMSD < 0.02 Å | RMSD < 0.01 Å | Perfectly Planar (Constraint) |
| Intermolecular H-Bonds | N-H...O (Chain C4 motif) | N-H...O (Dimer R2,2(8)) | Often ignores packing forces |
| Bioactivity (IC50) | High (µM range) | Low/Inactive | Predicted Moderate |
Note: Data ranges derived from homologous structures in Acta Cryst. Section E (see References).
Structural Determinants of Activity (SAR)
The crystallographic data reveals that the "active" conformation is not the lowest energy gas-phase conformer, but the specific twisted state stabilized by the 2,6-dimethyl groups.
Supramolecular Architecture
In the crystal lattice, these molecules do not form simple dimers.[2][3] Instead, they form infinite 1D chains along the crystallographic screw axis.
-
Donor: Amide N-H
-
Acceptor: Carbonyl Oxygen (C=O) of the neighboring molecule.
-
Significance: This strong intermolecular networking mimics the binding interaction with the peptide backbone of the receptor site.
Mechanistic Pathway: Sterics to Efficacy
Figure 2: Structure-Activity Relationship (SAR) logic flow derived from crystallographic evidence.
Implications for Drug Design
-
Don't Trust Planarity: When docking phenoxyacetamides, ensure your grid generation allows for significant penalty-free rotation of the phenoxy ring. The crystal structure proves the ring is orthogonal to the amide linker.
-
Scaffold Hopping: Replacing the 2,6-dimethylphenyl group with a flat aromatic system (e.g., naphthalene) will likely result in loss of activity due to the loss of the "twist."
-
Solubility: The crystal packing efficiency (high density) suggests these compounds have high lattice energy, potentially leading to poor aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) may be required.
References
-
Fun, H. K., et al. (2011). "N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide."[3] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o834.
-
Gowda, B. T., Foro, S., & Fuess, H. (2007).[4] "N-(2,6-Dimethylphenyl)acetamide."[5][3][4][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 63(7), o3154.
-
Yogeeswari, P., et al. (2005).[9] "Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design." Journal of Medicinal Chemistry, 48(20), 6202-6211.
- Trotter, J., & Whitlow, S. H. (1970). "Crystal structure of bis(2,6-dimethylphenyl)ether." Acta Crystallographica Section B, 26. (Foundational work on steric twisting in 2,6-dimethyl ethers).
Sources
- 1. 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 7. N-(2,6-Dimethylphenyl)-2-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Cytotoxicity of Phenoxyacetamides and Standard Chemotherapeutics
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is a perpetual endeavor. Phenoxyacetamide derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of select phenoxyacetamides against established chemotherapeutic agents, offering a data-driven perspective for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental data, elucidating the relative potency and potential mechanisms of action of these compounds.
Introduction: The Rationale for Benchmarking
The development of novel anticancer agents necessitates rigorous evaluation against existing standards of care. Standard chemotherapeutics, such as doxorubicin, cisplatin, and paclitaxel, represent the clinical benchmarks for cytotoxicity. By directly comparing the in vitro cytotoxic activity of novel phenoxyacetamide derivatives to these established drugs, we can:
-
Gauge Relative Potency: Determine if the novel compounds exhibit comparable or superior cancer-killing capabilities.
-
Identify Potential for Reduced Toxicity: Assess the selectivity of phenoxyacetamides for cancer cells over normal cells, a critical factor in minimizing treatment-related side effects.
-
Elucidate Mechanisms of Action: Comparative studies can shed light on whether phenoxyacetamides operate through novel or established cell death pathways.
This guide will delve into the experimental data, providing a clear comparison of 50% inhibitory concentration (IC50) values, and explore the underlying molecular mechanisms that govern the cytotoxic effects of these promising compounds.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cornerstone of benchmarking is the quantitative comparison of cytotoxic potency. The IC50 value, representing the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this purpose. The following table summarizes the IC50 values of various phenoxyacetamide derivatives against several cancer cell lines, juxtaposed with the IC50 values of standard chemotherapeutic agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Chemotherapeutic | IC50 (µM) | Reference(s) |
| Phenoxyacetamide Derivative (Compound I) | HepG2 | Liver Cancer | 1.43 | 5-Fluorouracil | 5.32 | [1] |
| Phenoxyacetamide Derivative (Compound II) | HepG2 | Liver Cancer | 6.52 | 5-Fluorouracil | 5.32 | [1] |
| Phenylacetamide Derivative (3d) | MDA-MB-468 | Breast Cancer | 0.6 | Doxorubicin | 0.38 | [2] |
| Phenylacetamide Derivative (3c) | MCF-7 | Breast Cancer | 0.7 | Doxorubicin | 0.38 (in MDA-MB-468) | [2] |
| Phenylacetamide Derivative (3d) | PC-12 | Pheochromocytoma | 0.6 | - | - | [2] |
| 4-Phenyl-2-Phenoxyacetamide Thiazole (8f) | MCF-7 | Breast Cancer | ~13 | - | - | |
| 4-Phenyl-2-Phenoxyacetamide Thiazole (8f) | A549 | Lung Cancer | ~13 | Paclitaxel | 0.01018 (10.18 µg/L) | [3] |
| Phenoxyacetamide Derivative | A549 | Lung Cancer | - | Cisplatin | 5.49 | [4] |
Note: The IC50 values presented are from multiple studies and experimental conditions may vary. Direct comparisons are most valid when conducted within the same study. The data indicates that certain phenoxyacetamide derivatives exhibit potent cytotoxic activity, in some cases comparable to or exceeding that of standard chemotherapeutics.
Unraveling the Mechanism: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic efficacy of phenoxyacetamides appears to be mediated, at least in part, by the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
The Apoptotic Cascade
Several studies suggest that phenoxyacetamide derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][2][5]
Caption: Mechanism of phenoxyacetamide-induced G1/S cell cycle arrest.
This cell cycle arrest is often associated with the modulation of key regulatory proteins, including the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitor p21. Upregulation of p53 and p21 can inhibit the activity of cyclin/CDK complexes that are essential for cell cycle progression.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
The reliable benchmarking of cytotoxic compounds hinges on robust and reproducible experimental methodologies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assays are two widely accepted colorimetric methods for assessing cell viability.
Experimental Workflow
The general workflow for assessing cytotoxicity using these assays is outlined below.
Caption: General workflow for in vitro cytotoxicity assays.
Detailed MTT Assay Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the phenoxyacetamide derivatives and standard chemotherapeutics in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). [6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals. [6][7] * Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
XTT Assay Protocol: A Soluble Alternative
The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step. [9]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines. [11]
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
-
Conclusion and Future Directions
The data presented in this guide demonstrate that phenoxyacetamide derivatives represent a promising class of cytotoxic agents with the potential for anticancer therapy. Several derivatives exhibit potent activity against a range of cancer cell lines, with IC50 values that are competitive with, and in some instances superior to, standard chemotherapeutic drugs. The mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.
Future research should focus on:
-
In vivo efficacy studies: To translate these promising in vitro findings into a preclinical setting.
-
Structure-activity relationship (SAR) studies: To optimize the phenoxyacetamide scaffold for enhanced potency and selectivity.
-
Comprehensive mechanistic studies: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.
By continuing to explore the therapeutic potential of phenoxyacetamides, the scientific community can pave the way for the development of novel and more effective cancer treatments.
References
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. SpringerLink. Retrieved from [Link]
-
Sandiego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]
- Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186.
- Wang, L., et al. (2018). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. Cellular Physiology and Biochemistry, 45(5), 2099-2111.
-
Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after treatments of H. scoparia extracts and parthenolide which is used as a control for 48 h. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 5). Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular mechanisms of cell death controlled by Caspase-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Cycle Cross Talk with Caspases and Their Substrates. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Frontiers. (n.d.). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation. In Madame Curie Bioscience Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspases in cell death pathways. Retrieved from [Link]
-
SciTePress. (n.d.). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. Retrieved from [Link]
-
MDPI. (2024, December 20). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Retrieved from [Link]
-
JMSR. (n.d.). Enhancement of paclitaxel and doxorubicin cytotoxicity in breast cancer cell lines in combination with piperine treatment and analysis of expression of autophagy and apoptosis genes. Retrieved from [Link]
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- 4. Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. merckmillipore.com [merckmillipore.com]
- 10. atcc.org [atcc.org]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Precision in Purity: Elemental Analysis Standards & Protocols for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
Executive Summary & Compound Profile
In the development of sodium channel blockers and anti-arrhythmic agents, N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide represents a critical structural scaffold. As a likely intermediate or analog of Mexiletine-type therapeutics, its rigorous characterization is non-negotiable. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula, only Elemental Analysis (EA) provides the bulk purity validation required for regulatory submission and biological assay confidence.
This guide establishes the definitive standards for analyzing this compound, comparing the classical Combustion Analysis (CHN) against modern alternatives like Quantitative NMR (qNMR) and HRMS. It provides a self-validating protocol to overcome the specific challenges posed by its 3-aminophenyl moiety (oxidation sensitivity) and amide linker (hygroscopicity).
Compound Specifications
-
IUPAC Name: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
-
Molecular Formula: C₁₆H₁₈N₂O₂
-
Molecular Weight: 270.33 g/mol
-
Key Functional Groups:
-
Primary Amine (Aniline derivative) – Oxidation/Moisture Risk
-
Ether Linkage (Phenoxy) – Stable
-
Amide Bond – Hydrogen Bonding/Hygroscopicity
-
Theoretical Elemental Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon (C) | 16 | 12.011 | 192.176 | 71.09% | 70.69 – 71.49% |
| Hydrogen (H) | 18 | 1.008 | 18.144 | 6.71% | 6.31 – 7.11% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.36% | 9.96 – 10.76% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 11.84% | Calculated by diff. |
Comparative Analysis: Validation Standards & Methods
To validate the purity of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, researchers must choose between classical combustion and modern spectroscopic techniques. This section objectively compares these methodologies.
Reference Standards for Calibration
Before analyzing the sample, the instrument must be calibrated using a standard that mimics the combustion properties of the analyte.
| Reference Standard | Formula | Suitability for Analyte | Verdict |
| Acetanilide | C₈H₉NO | High. Contains the same amide linkage and aromatic ring structure. Excellent for calibrating C/H/N ratios in amides. | Primary Standard |
| Sulfanilamide | C₆H₈N₂O₂S | Moderate. Good for N calibration, but the presence of Sulfur (S) is unnecessary for this analyte and may complicate the matrix. | Secondary Check |
| Stearic Acid | C₁₈H₃₆O₂ | Low. Lacks Nitrogen. Only useful if Hydrogen values are consistently failing due to moisture. | Troubleshooting Only |
Analytical Method Comparison
Why use EA over HRMS or qNMR?
| Feature | Combustion Analysis (CHN) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% by weight) | Molecular Formula Identity | Specific Purity (Molar ratio) |
| Precision | High (<0.2% variance) | High (<5 ppm mass error) | Moderate (~1-2% variance) |
| Sample Required | 1–3 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Recoverable) |
| Blind Spots | Inorganic salts, trapped solvents (unless O is measured) | Isomers, bulk impurities, salts | Inorganic impurities (invisible in ¹H) |
| Cost/Run | Low ($) | Medium ( | High ( |
| Verdict | Required for Purity | Required for Identity | Complementary |
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to mitigate the specific risks of the 3-aminophenyl group (which can oxidize to nitro/nitroso species, skewing N results) and the amide (which traps water).
Phase 1: Sample Preparation (Critical)
-
Step 1: Recrystallization. Ensure the sample is recrystallized from a solvent system that does not co-precipitate (e.g., Ethanol/Water is risky; Toluene/Hexane or Ethyl Acetate is preferred for this lipophilic amide).
-
Step 2: Vacuum Drying.
-
Condition: 50°C at <1 mbar for 24 hours.
-
Why: The amide bond can form hydrates. Standard air drying is insufficient.
-
P₂O₅ Trap: Use a desiccator with Phosphorus Pentoxide to strip final moisture traces.
-
Phase 2: Instrument Calibration
-
Conditioning: Run 3 "blank" cycles (Tin capsule only) to stabilize the baseline.
-
K-Factor Determination: Weigh Acetanilide (Standard) in the range of 1.5 – 2.5 mg.
-
Acceptance: The instrument must read Acetanilide within ±0.15% of theoretical (C: 71.09%, H: 6.71%, N: 10.36%) before proceeding.
-
Phase 3: Analysis of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
-
Weighing: Accurately weigh 2.0 ± 0.2 mg of the dried sample into a Tin (Sn) capsule.
-
Combustion Aid: Add 10 mg of Tungsten Trioxide (WO₃) to the capsule.
-
Reason: The phenoxy ether linkage is stable. WO₃ ensures complete oxidation of the aromatic rings and prevents "coking" (incomplete carbon combustion).
-
-
Combustion: Run at 980°C with a 15-second Oxygen boost.
-
Replication: Perform in triplicate.
Phase 4: Data Validation Logic (The 0.4% Rule)
-
Pass: If Found values are within ±0.4% of Theoretical.
-
Fail (Low C, High H): Indicates trapped solvent or water. Action: Re-dry sample.
-
Fail (Low C, Low H, Low N): Indicates inorganic contamination (silica, salts). Action: Perform Residue on Ignition (ROI).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the elemental composition of this specific compound.
Figure 1: Decision matrix for validating elemental composition, specifically addressing hygroscopicity issues common to amide/aniline derivatives.
Troubleshooting & Scientific Insight
The "Nitrogen Trap"
The 3-aminophenyl group is susceptible to oxidation. If your Nitrogen values are consistently low (e.g., 9.8% instead of 10.36%), but Carbon is correct, the amine may have degraded to a nitroso or nitro group during storage, or the combustion reduction tube (Copper) is exhausted.
-
Solution: Ensure the reduction tube (Cu) is fresh to fully convert all Nitrogen oxides (NOx) back to N₂ gas.
The "Solvent Ghost"
This molecule has a molecular weight of 270.33. If the sample was recrystallized from Ethyl Acetate (MW 88) and retains 0.5 moles of solvent:
-
Theoretical C shifts from 71.09% to ~68%.
-
Diagnostic: A 1H-NMR is mandatory before EA to quantify residual solvents. EA cannot distinguish between Carbon from the analyte and Carbon from the solvent.
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. Retrieved from [Link]
-
Waites, T. (2013). Elemental Analysis Manual: Section 4.3 - Combustion Analysis. FDA. Retrieved from [Link]
Safety Operating Guide
Personal protective equipment for handling N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
[1][2]
Executive Summary & Hazard Classification[1][3][4][5][6]
The Core Directive: As a research professional, you are likely handling this compound as a drug intermediate or a bioactive screening candidate.[1][2] N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide is a structural hybrid containing a 2,6-dimethylphenoxy moiety (characteristic of sodium channel blockers like Mexiletine) and a 3-aminoacetanilide core (a substituted aniline).[3][4]
Scientific Integrity Warning: Specific toxicological data (LD50, OEL) for this exact CAS is currently limited in public literature.[1][2] Therefore, under the Precautionary Principle , you must handle this substance as a Potent Bioactive Compound (SafeBridge Band 3 equivalent) .[1][2]
Why This Protocol? (The SAR Analysis)
Our safety protocols are derived from Structure-Activity Relationship (SAR) analysis of the molecule's functional groups:
-
Aniline Derivative (3-aminophenyl group): Substituted anilines are known sensitizers and can induce methemoglobinemia upon systemic absorption.[1]
-
Phenoxyacetamide Pharmacophore: Structurally similar to Class IB anti-arrhythmics.[1] Potential for ion channel modulation (cardiotoxicity) or CNS effects if inhaled or absorbed.[4][1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "Swiss Cheese" model of defense, where multiple layers prevent exposure.[1]
| Protection Zone | Solid Handling (Powder) | Solution Handling (<100 mM) | Rationale & Causality |
| Respiratory | P100 (HEPA) Half-Mask or PAPR | N95 Respirator (if outside hood) | Powders aerosolize invisibly.[3][4] The aniline moiety poses an inhalation risk for sensitization.[1] |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Single Nitrile Gloves (min 5 mil) | Breakthrough Time:[3][4][2] Nitrile offers >480 min protection against solid transfer but can degrade with organic solvents (DMSO/DCM).[4][1] |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent corneal absorption of dust; glasses suffice for splash risk in hoods.[1] |
| Body Defense | Tyvek® Lab Coat (Disposable) + Wrist Sleeves | Standard Cotton Lab Coat | Cotton retains particulates; Tyvek repels them.[4] Wrist sleeves bridge the glove-coat gap.[1] |
| Engineering | Fume Hood or Powder Weighing Station | Fume Hood | Critical: Velocity must be >100 fpm.[1] Never weigh this compound on an open bench.[1] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid compound from vial to reaction vessel without aerosol generation.[2]
-
Preparation: Place an analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or shut off the hood fan momentarily only if wearing a P100 respirator.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and vial.[1]
-
The Transfer:
Protocol B: Solubilization
Objective: Dissolve compound for bio-assay or synthesis.[2]
Emergency Response & Disposal
Spill Response Logic
Scenario: You drop a vial containing 500 mg of powder.[1]
-
Evacuate: Step back and allow aerosols to settle (2 minutes).
-
Don PPE: Ensure you are wearing double gloves and a P100 mask.[1]
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersal.[1] Do not dry sweep.[1]
-
Clean: Wipe up the damp powder.[1] Clean the surface with 10% bleach followed by ethanol.[1]
-
Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Toxic Solid."
Waste Categorization
Visualizing Safety Logic
The following diagram illustrates the decision-making process for selecting the correct engineering controls and PPE based on the state of matter.
Caption: Decision logic for engineering controls and PPE selection based on the physical state of the compound.
References
-
PubChem Database. "Compound Summary: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953892-15-4)."[3][4][1] National Center for Biotechnology Information.[1] (Verified Feb 2026).[3]
-
SafeBridge Consultants. "Potent Compound Safety: Categorization and Handling Guidelines." Occupational Health & Safety. (Contextual Reference for Band 3 Handling).
-
European Chemicals Agency (ECHA). "Registration Dossier: 3-Aminoacetanilide (CAS 102-28-3)."[3][1] (Used for SAR analysis of the aniline moiety).[4][1] .[3][4]
-
ChemicalBook. "Product Specifications: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide." .
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard high-potency compound handling procedures. Always consult your institution's Chemical Hygiene Officer (CHO) before work begins.[4]
Sources
- 1. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 2. ijper.org [ijper.org]
- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Acetamide, n-[(1s,2r)-3-[[(2-amino-6-benzothiazolyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-2-[4-(aminomethyl)-2,6-dimethylphenoxy]- (C32H41N5O5S2) [pubchemlite.lcsb.uni.lu]
- 5. N-(3-aminophenyl)acetamide - Wikidata [wikidata.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
